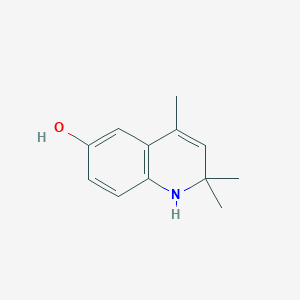
Chlorure de 4-bromo-1-méthyl-1H-pyrazole-3-carbonyle
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: is a chemical compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It can be used to synthesize pyrazole-based inhibitors targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases .
Industry: In the chemical industry, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for creating functionalized pyrazole derivatives with desired properties .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride are currently unknown . Given the compound’s structure, it may potentially interfere with pathways involving pyrazole derivatives or brominated compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride plays a crucial role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with amino groups on lysine residues in proteins, leading to the formation of stable amide bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. Additionally, the bromine atom in 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can participate in halogen bonding, further influencing its biochemical interactions .
Cellular Effects
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream targets. This can impact gene expression and cellular metabolism. In some studies, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride involves its ability to form covalent bonds with biomolecules. The carbonyl chloride group reacts with nucleophilic sites, such as amino groups on proteins, forming stable amide bonds. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the bromine atom can participate in halogen bonding, which can further stabilize the interaction with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or light can lead to hydrolysis of the carbonyl chloride group, reducing its reactivity. Long-term studies have shown that 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing toxicity. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position of the pyrazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Coupling Reactions: The bromine atom at the 4-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in coupling reactions.
Major Products:
Comparaison Avec Des Composés Similaires
4-Bromo-1H-pyrazole: Similar to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride but lacks the carbonyl chloride group.
1-Methyl-4-bromopyrazole: Similar structure but without the carbonyl chloride group.
4-Bromo-3-methyl-1H-pyrazole: Another brominated pyrazole derivative with a different substitution pattern.
Uniqueness: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARGXLMISJCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345511 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-70-1 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


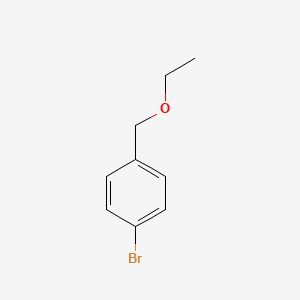
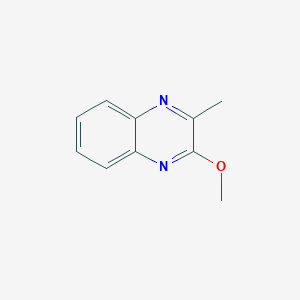
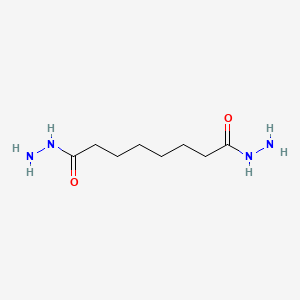
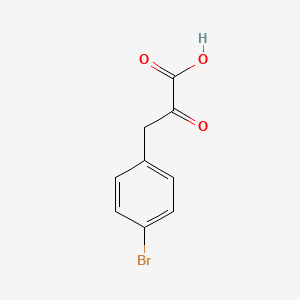
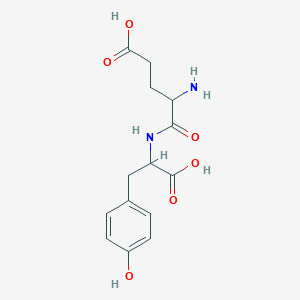

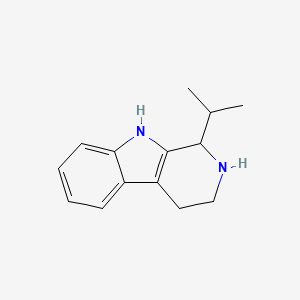
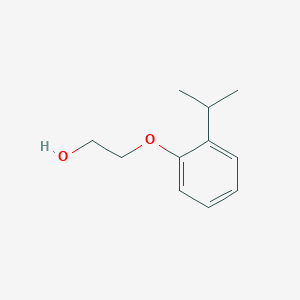
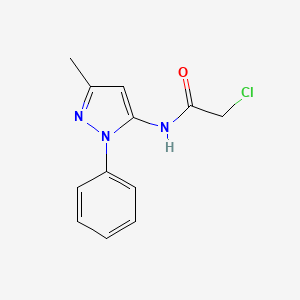
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)


